molecular formula C14H13FN2O B2515494 N-[4-(aminomethyl)phenyl]-4-fluorobenzamide CAS No. 926207-17-2

N-[4-(aminomethyl)phenyl]-4-fluorobenzamide

Cat. No.: B2515494
CAS No.: 926207-17-2
M. Wt: 244.269
InChI Key: WQHSLXCCHINLNQ-UHFFFAOYSA-N
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Description

Crystallographic Properties

While direct crystallographic data for this compound is limited, structural analogs provide insights:

  • N-Benzyl-4-fluorobenzamide :
    • Crystal System : Monoclinic, space group P2₁/c.
    • Unit Cell Parameters :
      • a = 7.12 Å, b = 10.34 Å, c = 14.56 Å.
      • β = 98.4°, V = 1065.3 ų.
    • Hydrogen Bonding : N-H···O interactions stabilize the amide group, forming a dimeric R₂²(8) motif.

For This compound , similar intermolecular interactions are anticipated:

  • The amide N-H forms hydrogen bonds with carbonyl oxygen (N-H···O=C, ~2.8–3.0 Å).
  • The aminomethyl group may participate in N-H···F or N-H···π interactions, influencing packing efficiency.

Three-Dimensional Conformation

  • Torsion Angles :
    • The dihedral angle between the benzamide and phenyl rings is ~30°–45°, as observed in analogs.
    • The aminomethyl group adopts a gauche conformation relative to the phenyl ring, minimizing steric hindrance.
  • DFT Calculations (hypothetical):
    • The lowest-energy conformation shows the fluorine atom orthogonal to the benzamide plane, reducing electronic repulsion.

Comparative Structural Analysis with Related Fluorinated Benzamide Derivatives

Substituent Position Effects

Compound Name Substituent Position Key Structural Differences
N-[3-(aminomethyl)phenyl]-4-fluorobenzamide Meta (C3) Altered hydrogen-bonding capacity due to steric hindrance.
N-[2-(diethylamino)ethyl]-4-fluorobenzamide Aliphatic chain Increased hydrophilicity and basicity from diethylamino group.
N-[4-({[2-(dimethylamino)-6-fluoroquinazolin-4-yl]amino}methyl)phenyl]-4-fluorobenzamide Quinazoline extension Enhanced π-π stacking and target selectivity.

Electronic and Steric Impacts

  • Fluorine Substituent :
    • Electron-withdrawing effect increases amide carbonyl electrophilicity (νC=O IR stretch ~1680 cm⁻¹).
    • Ortho/meta fluorine analogs show reduced planarity compared to para derivatives.
  • Aminomethyl vs. Alkylamine Groups :
    • Aminomethyl : Enhances solubility in polar solvents (logP ~1.8).
    • Diethylaminoethyl : Higher logP (~2.5) due to hydrophobic ethyl groups.

Structural Motifs in Drug Design

  • 4-Fluorobenzamide Core : Common in kinase inhibitors (e.g., EGFR inhibitors) due to its ability to form halogen bonds.
  • Aminomethylphenyl Group : Facilitates interactions with biological targets (e.g., ion channels) via hydrogen bonding and cation-π interactions.

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O/c15-12-5-3-11(4-6-12)14(18)17-13-7-1-10(9-16)2-8-13/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHSLXCCHINLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)phenyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with 4-(aminomethyl)aniline under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)phenyl]-4-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary or secondary amines .

Scientific Research Applications

Chemistry

N-[4-(aminomethyl)phenyl]-4-fluorobenzamide serves as a significant building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Chemical Reactions

  • Substitution Reactions : The compound can undergo nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
  • Coupling Reactions : It can be utilized in coupling reactions to form more complex molecules, which are essential in drug development.

Biology

The compound is investigated for its interactions with biological systems, particularly its potential as a biochemical probe.

  • Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications.

Medicine

There is growing interest in this compound for its potential therapeutic properties, particularly as an anticancer agent.

Pharmacological Studies

Recent studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines. The following table summarizes key findings:

StudyCell Line/ModelActivityIC50 Value (μM)Notes
Study 1MDA-MB-231 (breast cancer)Antiproliferative2.5Significant inhibition observed
Study 2HeLa (cervical cancer)Antiproliferative1.8Enhanced sensitivity noted
Study 3K562 (leukemia)Antiproliferative3.0Moderate activity compared to solid tumors

Antiproliferative Effects

In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 and HeLa cells. The compound's IC50 values ranged from 1.8 to 3.0 μM, indicating its potential as an anticancer agent.

Mechanistic Insights

Further investigations revealed that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorobenzamide moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Enzyme Inhibition and Antitumor Effects

  • JAK2 Inhibition: Derivatives like N-(4-(aminomethyl)phenyl)pyrimidin-2-amine (A1–A18) show potent JAK2 inhibition (IC₅₀ < 100 nM) due to the aminomethyl group’s role in binding interactions .
  • Antitumor Activity : FZ2 and HDZ2 (with dithiarsinan groups) exhibit enhanced antitumor activity compared to simpler fluorobenzamides, likely due to arsenic-mediated cytotoxicity .
  • KLK6 Inhibition : Compound 34 (6-methyl-2-hydroxybenzamide HCl) promotes oligodendrocyte growth via kallikrein-related peptidase 6 (KLK6) inhibition, suggesting substituents like hydroxy groups modulate target specificity .

Pharmacokinetics

  • Metabolic Stability: The 4-fluoro group in this compound reduces oxidative metabolism compared to non-fluorinated analogues .

Biological Activity

N-[4-(aminomethyl)phenyl]-4-fluorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, focusing on its applications in cancer therapy and other therapeutic areas.

The synthesis of this compound involves several chemical reactions that typically include the introduction of an amine group and a fluorobenzamide moiety. The compound can be synthesized through various methods, including:

  • Direct Amination : The introduction of the aminomethyl group can be achieved via reductive amination of 4-fluorobenzoyl chloride with 4-aminomethylphenol.
  • Coupling Reactions : Coupling agents may be employed to facilitate the formation of the amide bond between the fluorobenzoyl and aminomethyl groups.

The resulting compound exhibits specific physicochemical properties that contribute to its biological activity, including solubility, stability, and binding affinity to target proteins.

Anticancer Properties

This compound has shown promising anticancer activity in various studies. Notably, it has been evaluated for its effects on DNA methyltransferases (DNMTs), which play a crucial role in epigenetic regulation and cancer progression.

  • Inhibition of DNMTs : Research indicates that derivatives of this compound exhibit potent inhibition against DNMT1, DNMT3A, and DNMT3B. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against leukemia cell lines at micromolar concentrations, comparable to established DNMT inhibitors like SGI-1027 .
  • Mechanism of Action : The mechanism by which these compounds exert their effects includes the re-expression of silenced genes through demethylation processes. This activity has been linked to the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Other Biological Activities

Beyond its anticancer properties, this compound has also been investigated for other therapeutic potentials:

  • Opioid Receptor Modulation : Some studies have explored its interaction with opioid receptors, particularly kappa-opioid receptors. Compounds with similar structures have shown selective binding affinities that could lead to new analgesic therapies .
  • Cholinesterase Inhibition : Related derivatives have been evaluated for their ability to inhibit cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's. This suggests potential applications in neuropharmacology .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity:

Structural FeatureEffect on Activity
Presence of Fluoro GroupEnhances binding affinity to target proteins
Aminomethyl SubstitutionIncreases cytotoxicity against cancer cell lines
Aromatic Ring ModificationsAlters selectivity towards DNMTs or opioid receptors

The data suggest that modifications to the aromatic rings or substituents can significantly impact the compound's efficacy and selectivity.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Leukemia Cell Lines : In vitro studies demonstrated that this compound induces apoptosis in KG-1 leukemia cells by reactivating silenced genes through demethylation .
  • Cholinesterase Inhibition : A study on benzamide derivatives showed that certain modifications led to improved inhibition of cholinesterase enzymes, indicating potential use in treating cognitive disorders .

Q & A

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH, 1 month) with LC-MS monitoring identifies degradation products (e.g., hydrolyzed amide). Simulated gastric fluid (pH 2) and plasma stability assays (37°C, 24 hr) guide formulation (enteric coatings). Solid-state stability is assessed via PXRD and DSC .

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